CAS number for Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate
CAS number for Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate
An In-Depth Technical Guide on Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate
CAS Number: 78267-15-9[1][2][3]
Introduction
Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a heterocyclic compound belonging to the thiophene family. Thiophene derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[4]. While the specific biological activities and mechanisms of action for this particular compound are not extensively documented in publicly available research, its structural features suggest potential for further investigation. This guide provides the available physicochemical data for Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate and offers a detailed examination of a structurally analogous compound, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, to provide context and potential avenues for future research.
Physicochemical Properties
A summary of the known physicochemical properties for Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate is presented below.
| Property | Value | Reference |
| CAS Number | 78267-15-9 | [1][2][3] |
| Molecular Formula | C13H13NO3S | [1] |
| Molecular Weight | 263.31 g/mol | [2] |
| IUPAC Name | ethyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate | N/A |
Synthesis
Case Study: A Structurally Related Furan Analog
Due to the limited specific data on the biological activities of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate, this guide presents a detailed analysis of its furan analog, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (Compound 131) . This compound has been investigated for its anti-proliferative and apoptotic effects on human promyelocytic leukemia (HL-60) cells[7]. The findings for this analog may offer insights into the potential biological activities of the corresponding thiophene derivative.
Biological Activity of the Furan Analog
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (Compound 131) has been shown to exhibit significant anti-proliferative activity against HL-60 cells[7]. The compound induces apoptosis in a concentration-dependent manner, with a 50% cytotoxic concentration (CC50) of 23.5 µM[7]. The induction of apoptosis is associated with the activation of caspase-3, an increase in intracellular calcium and reactive oxygen species (ROS), and changes in mitochondrial membrane potential[7].
Quantitative Data for the Furan Analog
The following table summarizes the key quantitative findings from the study of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate.
| Parameter | Cell Line | Value | Reference |
| 50% Cytotoxic Concentration (CC50) | HL-60 | 23.5 µM | [7] |
| Effect on Cell Cycle | HL-60 | Increase in sub-G1 phase population | [7] |
| Caspase-3 Activity | HL-60 | Concentration-dependent increase | [7] |
| Bax Expression | HL-60 | Upregulation | [7] |
| Bcl-2 Expression | HL-60 | Downregulation | [7] |
| Intracellular Ca2+ | HL-60 | Increase | [7] |
| Reactive Oxygen Species (ROS) | HL-60 | Increase | [7] |
| Mitochondrial Membrane Potential | HL-60 | Decrease | [7] |
Experimental Protocols for the Furan Analog
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HL-60, Vero, and ARH-77 cells were seeded in 96-well plates.
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The cells were treated with varying concentrations of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate for 48 hours.
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After incubation, MTT solution was added to each well and incubated for a further 4 hours.
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The formazan crystals were dissolved in DMSO.
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The absorbance was measured at 570 nm using a microplate reader.
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Cell survival was expressed as a percentage of the absorbance of treated cells relative to PBS-treated control cells[7].
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HL-60 cells were treated with the furan analog for 48 hours.
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Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
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Fixed cells were washed and resuspended in a solution containing propidium iodide and RNase A.
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The DNA content was analyzed by flow cytometry to determine the cell cycle distribution[7].
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Treated HL-60 cells were harvested and washed.
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The cells were incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at 37°C for 30 minutes.
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The fluorescence intensity, corresponding to the level of intracellular ROS, was measured by flow cytometry[7].
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Treated HL-60 cells were harvested and washed.
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The cells were stained with DiOC6(3) (3,3'-dihexyloxacarbocyanine iodide) at 37°C for 30 minutes.
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The fluorescence intensity, indicative of the mitochondrial membrane potential, was analyzed by flow cytometry[7].
Visualizations of Postulated Mechanisms for the Furan Analog
The following diagrams illustrate the proposed signaling pathway for apoptosis induction by Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate in HL-60 cells and a general experimental workflow.
Caption: Proposed apoptotic signaling pathway of the furan analog.
Caption: General experimental workflow for cellular analysis.
Conclusion
Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate, identified by CAS number 78267-15-9, remains a compound with limited characterization in the public domain. However, the detailed investigation of its furan analog reveals a potential for this class of compounds to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress. The data and protocols presented for the furan analog can serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate and related heterocyclic compounds. Further studies are warranted to elucidate the specific biological profile of the title thiophene derivative.
References
- 1. keyorganics.net [keyorganics.net]
- 2. scbt.com [scbt.com]
- 3. ETHYL 2-ANILINO-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE | 78267-15-9 [chemicalbook.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. asianpubs.org [asianpubs.org]
- 6. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
